1-Ethyl-1h-pyrazole-5-carboxamide
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Overview
Description
1-Ethyl-1h-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring with an ethyl group at the first position and a carboxamide group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with ethyl isocyanate under controlled conditions. Another method includes the reaction of 1-ethyl-1h-pyrazole-5-carboxylic acid with ammonia or amines to form the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1h-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The ethyl group or the carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Ethyl-1h-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-Methyl-1h-pyrazole-5-carboxamide
- 1-Propyl-1h-pyrazole-5-carboxamide
- 1-Butyl-1h-pyrazole-5-carboxamide
Comparison: 1-Ethyl-1h-pyrazole-5-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or propyl analogs, the ethyl group may provide different steric and electronic effects, potentially enhancing its efficacy in certain applications .
Properties
IUPAC Name |
2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNVVLZSDFTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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